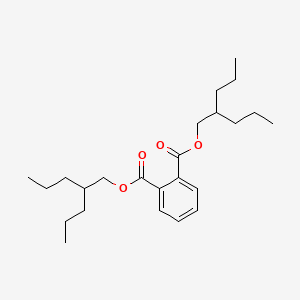
Di-n-2-propylpentylphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid di(2-propylpentyl)ester is a benzoate ester.
Wissenschaftliche Forschungsanwendungen
1. Plasticizer Applications and Environmental Concerns
- Di-n-2-propylpentylphthalate, a phthalate ester, is primarily used as a plasticizer in various products. Research has shown that such compounds can migrate into the environment, leading to concerns about their potential impact. A study by Peijnenburg and Struijś (2006) provided overviews of levels of different phthalates, including Di-n-2-propylpentylphthalate (DEHP), found in various environmental samples in the Netherlands, highlighting the need for monitoring and understanding the environmental impact of these chemicals (Peijnenburg & Struijś, 2006).
2. Medical Device Applications
- Di-n-2-propylpentylphthalate is used in medical devices, specifically in plasticized polyvinyl chloride (PVC) blood bags. Its presence stabilizes red blood cell membranes and prevents excessive hemolysis. A study by Graminske et al. (2018) highlighted the use of di-n-2-propylpentylphthalate in blood bags and discussed its potential as a replacement for other phthalates like DEHP (Graminske et al., 2018).
3. Biomonitoring and Human Exposure
- The assessment of human exposure to di-n-2-propylpentylphthalate is crucial for understanding its potential health effects. A study by Silva et al. (2019) evaluated exposure to di-n-2-propylpentylphthalate in the U.S. population, using urinary metabolites as biomarkers. This research is critical for understanding the extent of human exposure to this compound and its potential health implications (Silva et al., 2019).
4. Analytical Methods for Detection
- Accurate detection and quantification of di-n-2-propylpentylphthalate are essential for environmental monitoring and health studies. A study by Lessmann et al. (2016) developed a method for detecting metabolites of di-n-2-propylpentylphthalate in human urine, providing a basis for investigating human metabolism and exposure to this chemical (Lessmann et al., 2016).
Eigenschaften
CAS-Nummer |
70910-37-1 |
|---|---|
Produktname |
Di-n-2-propylpentylphthalate |
Molekularformel |
C24H38O4 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
bis(2-propylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-11-19(12-6-2)17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-20(13-7-3)14-8-4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 |
InChI-Schlüssel |
KIYUVQCUDDMZRE-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCC |
Kanonische SMILES |
CCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCC |
Andere CAS-Nummern |
70910-37-1 |
Synonyme |
di-n-2-propylpentylphthalate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




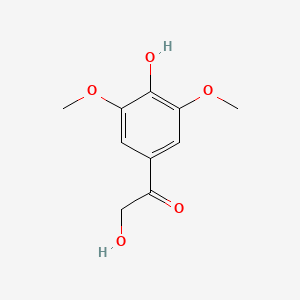

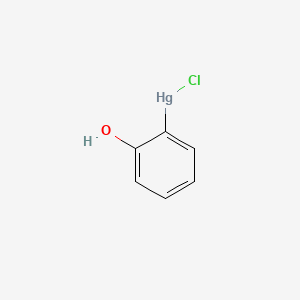
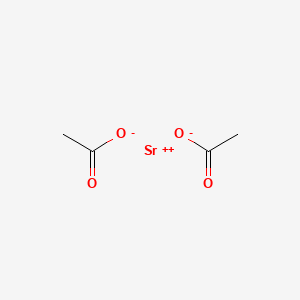
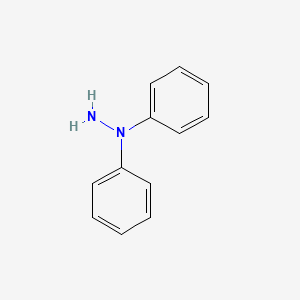
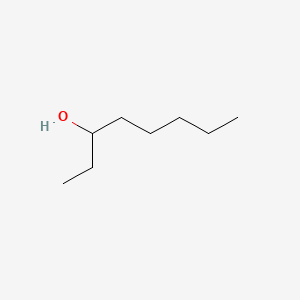


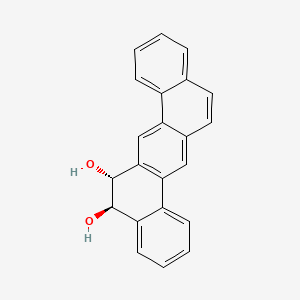
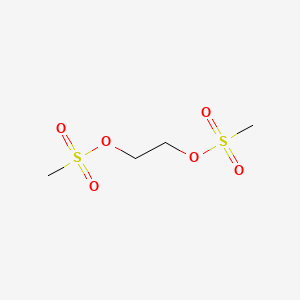
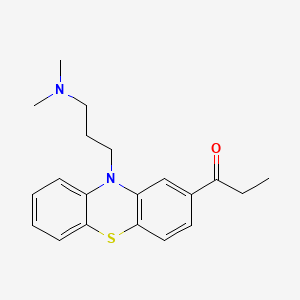
![4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1198292.png)
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)